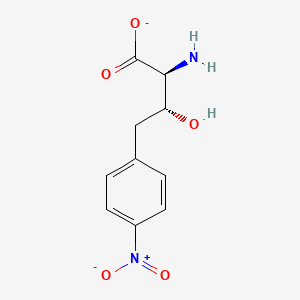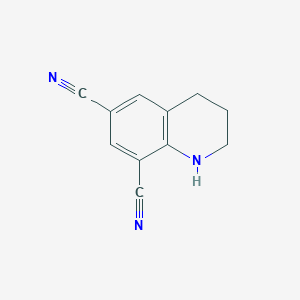
8-Bromo-4-chloro-2,7-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-chloro-2,7-dimethylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. This compound is characterized by the presence of bromine, chlorine, and two methyl groups attached to the quinazoline ring. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2,7-dimethylquinazoline typically involves the bromination and chlorination of 2,7-dimethylquinazoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent overreaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-4-chloro-2,7-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be employed.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.
Major Products Formed
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dehalogenated quinazolines.
Aplicaciones Científicas De Investigación
8-Bromo-4-chloro-2,7-dimethylquinazoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of kinases and other enzymes.
Biological Studies: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-chloro-2,7-dimethylquinazoline involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-2,4-dichloroquinazoline
- 7-Bromo-4-chloro-2,8-dimethylquinoline
- 8-Hydroxyquinoline derivatives
Uniqueness
8-Bromo-4-chloro-2,7-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8BrClN2 |
|---|---|
Peso molecular |
271.54 g/mol |
Nombre IUPAC |
8-bromo-4-chloro-2,7-dimethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-5-3-4-7-9(8(5)11)13-6(2)14-10(7)12/h3-4H,1-2H3 |
Clave InChI |
TUCOVKKCLYTDAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=NC(=N2)C)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)
![2-(4-Bromophenyl)dibenzo[f,h]quinoxaline](/img/structure/B11825653.png)
![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11825673.png)

![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate](/img/structure/B11825694.png)







